An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-methylbut-3-en-1-ol
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-methylbut-3-en-1-ol
Abstract: This technical guide provides a comprehensive analysis of the physical and chemical characteristics of 2-Bromo-3-methylbut-3-en-1-ol (CAS No: 99806-26-5). As a bifunctional molecule featuring both a reactive allylic bromide and a primary alcohol, this compound serves as a valuable intermediate in advanced organic synthesis.[1] Its utility is particularly noted in the construction of complex molecular frameworks relevant to medicinal chemistry and materials science. This document consolidates computed physicochemical data, predicted spectroscopic signatures, key reactivity profiles, and standardized protocols for its handling and analysis, offering a critical resource for researchers, chemists, and professionals in drug development.
Molecular Structure and Identification
2-Bromo-3-methylbut-3-en-1-ol is a brominated unsaturated alcohol characterized by a but-3-ene backbone with a bromine atom at the second position, a methyl group at the third, and a primary hydroxyl group at the first position.[1] This specific arrangement of functional groups dictates its reactivity and physical behavior.
Caption: 2D Chemical Structure of 2-Bromo-3-methylbut-3-en-1-ol.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-3-methylbut-3-en-1-ol | [2] |
| CAS Number | 99806-26-5 | [2][3][4] |
| Molecular Formula | C₅H₉BrO | [1][2][3][4] |
| Molecular Weight | 165.03 g/mol | [1][2][3] |
| Canonical SMILES | CC(=C)C(CO)Br | [2][3] |
| InChIKey | QCSFJBXMSHFOGX-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical properties of 2-Bromo-3-methylbut-3-en-1-ol are primarily derived from computational models due to a lack of extensive experimental data in publicly available literature. These properties are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing appropriate reaction and purification conditions.
Table 2: Physical and Chemical Properties
| Property | Value | Method | Source |
| Appearance | Liquid | --- | [1] |
| Molecular Weight | 165.03 g/mol | Mass Spectrometry | [2] |
| XLogP3 (LogP) | 1.6 | Computed | [2] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | Computed | [2][3] |
| Hydrogen Bond Donors | 1 | Computed | [3] |
| Hydrogen Bond Acceptors | 1 | Computed | [3] |
| Rotatable Bonds | 2 | Computed | [3] |
| Boiling Point | Data not available | Experimental | --- |
| Density | Data not available | Experimental | --- |
| Solubility | Data not available | Experimental | --- |
Expert Analysis: The presence of the hydroxyl group imparts a polar character to the molecule, as indicated by the Topological Polar Surface Area (TPSA) of 20.2 Ų.[2][3] This suggests potential solubility in polar organic solvents like ethanol and acetone. The computed LogP value of 1.6 indicates a moderate degree of lipophilicity, suggesting it will partition between aqueous and organic phases.[2] The lack of experimental boiling point and density data is a notable gap; for procedural design, it is advisable to use data from structurally similar compounds, such as other C5 brominated alcohols, as a preliminary estimate, followed by careful experimental determination.
Predicted Spectroscopic Profile
While public spectral databases lack experimental data for this specific compound, its structure allows for a robust prediction of its spectroscopic characteristics.[5] This predictive analysis is an indispensable tool for researchers aiming to confirm the identity and purity of synthesized material.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the different proton environments. The vinyl protons (=CH₂) will appear as singlets in the downfield region (~5.2-5.4 ppm). The proton on the bromine-bearing carbon (-CHBr) will likely be a multiplet around 4.0-4.2 ppm, coupled to the adjacent methylene protons. The methylene protons (-CH₂OH) would also be in a similar region, potentially overlapping, while the methyl protons (-CH₃) would appear as a singlet further upfield (~1.8 ppm). The hydroxyl proton (-OH) will present as a broad singlet with a variable chemical shift.
-
¹³C NMR: Five unique carbon signals are predicted.[5] The olefinic carbons will be the most downfield (~115-145 ppm), followed by the carbon bearing the hydroxyl group (~70-75 ppm), the carbon bearing the bromine atom (~50-60 ppm), and finally the methyl carbon upfield (~20-25 ppm).
3.2 Infrared (IR) Spectroscopy
The IR spectrum provides clear confirmation of the key functional groups. A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. A sharp peak around 1650 cm⁻¹ will correspond to the C=C double bond stretch. The C-O stretching vibration will appear in the 1050-1150 cm⁻¹ range, and the C-Br stretch will be found in the fingerprint region, typically between 500-650 cm⁻¹.[6][7]
3.3 Mass Spectrometry (MS)
Mass spectrometry will reveal the molecular weight and isotopic distribution. The most telling feature will be the molecular ion peak (M⁺). Due to the near-equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit two peaks of almost equal intensity at m/z 164 and 166.[5][7] Common fragmentation patterns would include the loss of a bromine radical (M-Br)⁺ and the loss of water (M-H₂O)⁺.
Synthesis and Reactivity Profile
4.1 Synthetic Pathway
A common and direct route to synthesize 2-Bromo-3-methylbut-3-en-1-ol involves the electrophilic addition of hydrobromic acid (HBr) to its precursor, 3-methylbut-3-en-1-ol.[1] The reaction proceeds via the protonation of the double bond to form a stable tertiary carbocation, which is then attacked by the bromide ion.
Caption: Synthesis of 2-Bromo-3-methylbut-3-en-1-ol via electrophilic addition.
4.2 Key Reaction Mechanisms
The compound's utility stems from its two primary reactive sites:
-
Nucleophilic Substitution: The allylic bromine is a good leaving group, making the C2 position susceptible to attack by a wide range of nucleophiles (e.g., amines, hydroxides, cyanides). These reactions typically proceed through an SN1 or SN2 mechanism, often involving a stable allylic carbocation intermediate.[1]
-
Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde (2-bromo-3-methylbut-3-enal) or carboxylic acid using standard oxidizing agents.
Experimental Protocols
5.1 Protocol for Spectroscopic Characterization
This protocol provides a self-validating workflow for confirming the identity and purity of 2-Bromo-3-methylbut-3-en-1-ol.
Caption: Workflow for comprehensive spectroscopic analysis.
Methodology:
-
Sample Preparation (NMR): Dissolve 5-10 mg of the purified liquid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]
-
NMR Spectroscopy:
-
¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.[6]
-
¹³C NMR: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Use a 45° pulse angle and a relaxation delay of 2 seconds. A higher number of scans (≥1024) will be necessary to obtain a clear spectrum.[6]
-
-
Infrared (IR) Spectroscopy:
-
Place one drop of the neat liquid sample between two salt (NaCl or KBr) plates to create a thin film.
-
Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. Perform a background scan with empty plates and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) interference.[6]
-
-
Mass Spectrometry (MS):
-
Introduce the sample via Gas Chromatography (GC-MS) for simultaneous separation and analysis.
-
Use a standard electron ionization (EI) source at 70 eV. Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.
-
-
Data Validation: Compare the acquired spectra against the predicted data outlined in Section 3.0. The presence of the characteristic O-H and C=C IR bands, the correct number of signals and splitting patterns in NMR, and the Br isotopic pattern in MS provides strong validation of the compound's structure.
Safety, Handling, and Storage
As with all bromo-organic compounds, 2-Bromo-3-methylbut-3-en-1-ol should be handled with care.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8][9]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8][9] Avoid contact with skin and eyes.[8] Keep away from heat, sparks, and open flames.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
-
Storage: Store the compound in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][10]
Applications and Future Outlook
2-Bromo-3-methylbut-3-en-1-ol is a versatile building block with significant potential in several areas of chemical research:
-
Organic Synthesis: It serves as a key intermediate for introducing the isoprene-like C5 unit into larger molecules, which is a common motif in natural products like terpenoids.[1][11]
-
Medicinal Chemistry: The compound is a precursor for synthesizing novel, biologically active molecules.[1] Derivatives of similar brominated compounds have demonstrated significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting this scaffold is a promising starting point for developing new therapeutic agents.[1]
-
Enzyme Studies: Its structure makes it a useful substrate for investigating enzyme-catalyzed reactions, particularly those involving halogenated compounds, thereby aiding in the exploration of metabolic pathways.[1]
The continued exploration of this reagent's reactivity will undoubtedly unlock new synthetic methodologies and contribute to the development of novel compounds with valuable applications.
References
- 2-Bromo-3-methylbut-3-en-1-ol | 99806-26-5 | Benchchem. (URL: )
-
2-Bromo-3-methylbut-3-en-1-ol - PubChem. (URL: [Link])
-
2-Bromo-3-methylbutan-1-ol | C5H11BrO | CID 13200692 - PubChem. (URL: [Link])
-
2-Bromo-3-methylpentan-1-ol | C6H13BrO | CID 21248502 - PubChem. (URL: [Link])
-
2-bromo-3-methylbut-3-en-1-ol | CAS 99806-26-5 | AMERICAN ELEMENTS ®. (URL: [Link])
-
2-Bromo-3-methylbutan-1-ol - LookChem. (URL: [Link])
-
SAFETY DATA SHEET - SigmaAldrich.cn. (URL: [Link])
-
2-Bromo-3-methylbut-2-en-1-ol - SpectraBase. (URL: [Link])
-
Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement - Journal of the Chemical Society C: Organic (RSC Publishing). (URL: [Link])
-
Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. (URL: [Link])
-
Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc - ResearchGate. (URL: [Link])
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews. (URL: [Link])
-
Determined Mechanism for the Formation of 2-bromo-3-methylbutane - Carroll Collected. (URL: [Link])
-
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile - PubChem. (URL: [Link])
-
Solved (10 points) When 2-bromo-3-methylbutane is gently | Chegg.com. (URL: [Link])
-
2-Bromo-3-methylbutane | C5H11Br | CID 529978 - PubChem. (URL: [Link])
-
Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6) — AQA A Level Chemistry Study Notes - Medify. (URL: [Link])
-
2-Bromo-3-methylbutane - the NIST WebBook. (URL: [Link])
Sources
- 1. 2-Bromo-3-methylbut-3-en-1-ol | 99806-26-5 | Benchchem [benchchem.com]
- 2. 2-Bromo-3-methylbut-3-en-1-ol | C5H9BrO | CID 13415304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. americanelements.com [americanelements.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. app.medify.co [app.medify.co]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
